molecular formula C12H20ClNOS B1447654 4-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride CAS No. 1864063-70-6

4-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride

Cat. No.: B1447654
CAS No.: 1864063-70-6
M. Wt: 261.81 g/mol
InChI Key: HNHNJKPGFLFMKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound consists of a piperidine ring substituted with a furan-2-ylmethyl sulfanyl group, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride typically involves the reaction of furan-2-ylmethyl sulfide with piperidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to modify the sulfanyl group.

    Substitution: The piperidine ring can undergo substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution on the piperidine ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the sulfanyl group can produce thiol derivatives.

Scientific Research Applications

4-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)piperidine
  • Furan-2-ylmethyl piperidine derivatives

Uniqueness

4-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-[2-(furan-2-ylmethylsulfanyl)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NOS.ClH/c1-2-12(14-8-1)10-15-9-5-11-3-6-13-7-4-11;/h1-2,8,11,13H,3-7,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHNJKPGFLFMKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCSCC2=CC=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride
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4-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride
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4-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride
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4-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride
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4-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride
Reactant of Route 6
4-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride

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